Farrerol

Description

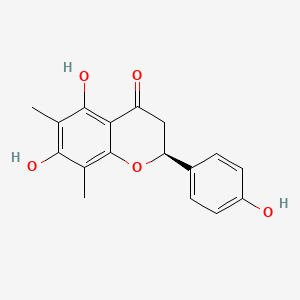

(S)-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4-benzopyrone is a natural product found in Rhododendron spinuliferum, Wikstroemia canescens, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-6,13,18,20-21H,7H2,1-2H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHOLQACRGJEHX-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947026 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24211-30-1 | |

| Record name | (-)-Farrerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24211-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Farrerol: A Comprehensive Technical Guide on its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farrerol is a natural flavanone predominantly isolated from the leaves of Rhododendron dauricum L., a plant with a long history in traditional medicine for treating respiratory ailments.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its interactions with critical cellular signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one, is a flavonoid characterized by a C6-C3-C6 backbone.[2] Its structure features a chromanone ring system with two hydroxyl groups and two methyl groups on the A-ring, and a p-hydroxyphenyl group attached to the C2 position of the C-ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₆O₅ | [2] |

| Molecular Weight | 300.31 g/mol | [1] |

| CAS Number | 24211-30-1 | [2] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | Not explicitly stated, vendor information suggests a range. | [4] |

| Solubility | Soluble in DMSO | [1] |

Table 2: Spectroscopic Data of this compound

While a complete, unified dataset is not available in a single public source, the following represents a compilation of expected spectroscopic characteristics based on its structure and related flavonoid data.

| Spectroscopic Technique | Observed Features |

| ¹H NMR | Signals corresponding to aromatic protons on the A and B rings, a chiral proton at C2, methylene protons at C3, and methyl group protons. |

| ¹³C NMR | Resonances for 17 carbon atoms, including carbonyl, aromatic, aliphatic, and methyl carbons. |

| Mass Spectrometry (ESI-MS/MS) | A parent ion peak [M-H]⁻ at m/z 299. Fragmentation patterns would likely involve retro-Diels-Alder (RDA) cleavage of the C-ring, characteristic of flavonoids, leading to fragments representing the A and B rings. Common losses of small molecules like H₂O and CO would also be expected.[5] |

Experimental Protocols

Isolation and Purification of this compound from Rhododendron Species

This protocol is adapted from established methods for the hydrodistillation of essential oils and phytochemicals from Rhododendron species.[6][7]

Objective: To isolate and purify this compound from the dried leaves of Rhododendron dauricum.

Materials:

-

Dried leaves of Rhododendron dauricum

-

Methanol

-

Dichloromethane

-

Silica gel for column chromatography

-

Clevenger-type hydrodistillation apparatus

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard analytical equipment

Procedure:

-

Extraction:

-

Grind the dried leaves of Rhododendron dauricum into a fine powder.

-

Extract the plant material with hot methanol.[7]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Partitioning:

-

Suspend the crude extract in water and partition it with dichloromethane.[7]

-

Separate the dichloromethane layer, which will contain this compound and other less polar compounds.

-

Dry the dichloromethane extract over anhydrous sodium sulfate and evaporate the solvent.

-

-

Chromatographic Purification:

-

Subject the dried dichloromethane extract to silica gel column chromatography.

-

Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify those containing this compound.

-

Pool the this compound-containing fractions and concentrate them.

-

Recrystallize the concentrated product from a suitable solvent system to obtain pure this compound.

-

Cell Culture and Treatment with this compound

Objective: To treat cultured cells with this compound to investigate its biological effects.

Materials:

-

Complete cell culture medium (e.g., DMEM or MEM with 10% FBS, penicillin/streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO₂)

-

Cell culture flasks or plates

Procedure:

-

Cell Seeding:

-

Culture the cells in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture plates (e.g., 6-well, 96-well) at the desired density.

-

Allow the cells to adhere and grow overnight in the incubator.

-

-

This compound Treatment:

-

Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.

-

Incubate the cells for the desired treatment period (e.g., 24, 48 hours).

-

Western Blot Analysis of this compound-Treated Cells

Objective: To analyze the effect of this compound on the expression and phosphorylation of target proteins in signaling pathways.

Materials:

-

This compound-treated and control cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Nrf2 Activation Luciferase Reporter Assay

Objective: To determine if this compound activates the Nrf2 antioxidant response element (ARE) signaling pathway.

Materials:

-

HepG2 cells stably transfected with an ARE-luciferase reporter construct[9]

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed the ARE-luciferase HepG2 cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a positive control (e.g., sulforaphane) and a vehicle control (DMSO).

-

-

Luciferase Assay:

-

After treatment, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to cell viability (if necessary, determined by a parallel MTT assay).

-

Express the results as fold induction over the vehicle control.

-

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways.

Akt/mTOR Signaling Pathway

This compound has been demonstrated to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.[10][11] this compound reduces the phosphorylation levels of Akt and mTOR, thereby inhibiting downstream signaling.[10]

Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation and differentiation that is modulated by this compound. Studies have shown that this compound can reduce the phosphorylation of ERK, leading to the inhibition of angiogenesis.[10] In some cancer cell lines, however, this compound has been shown to induce apoptosis through the activation of the ERK pathway.[12] This suggests a context-dependent role of this compound in modulating ERK signaling.

Caption: this compound's context-dependent modulation of the ERK signaling pathway.

Jak2/Stat3 Signaling Pathway

The Janus kinase 2 (Jak2)/signal transducer and activator of transcription 3 (Stat3) pathway is involved in inflammation, cell survival, and proliferation. This compound has been found to inhibit this pathway by reducing the phosphorylation of both Jak2 and Stat3, contributing to its anti-angiogenic effects.[10]

Caption: this compound's inhibitory effect on the Jak2/Stat3 signaling pathway.

Nrf2/Keap1 Signaling Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.[8] Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. This compound can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes.

Caption: this compound's activation of the Nrf2/Keap1 antioxidant pathway.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and diverse biological activities. Its ability to modulate multiple critical signaling pathways, including those involved in cell proliferation, angiogenesis, and oxidative stress, underscores its potential for therapeutic applications. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the pharmacological properties and mechanisms of action of this compound. The provided experimental protocols and data summaries are intended to streamline future research endeavors in this exciting field.

References

- 1. glpbio.com [glpbio.com]

- 2. (-)-Farrerol | C17H16O5 | CID 442396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. labsolu.ca [labsolu.ca]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Ameliorates APAP-induced Hepatotoxicity via Activation of Nrf2 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibited angiogenesis through Akt/mTOR, Erk and Jak2/Stat3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Farrerol: A Technical Guide to its Natural Occurrence, Extraction, and Analysis in Rhododendron Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farrerol is a bioactive flavanone predominantly found in various species of the Rhododendron genus, a plant with a long history in traditional medicine.[1][2] Renowned for its wide range of pharmacological effects—including anti-inflammatory, antioxidant, antitumor, and neuroprotective properties—this compound is a compound of significant interest for therapeutic development.[3] This technical guide provides an in-depth overview of the natural sources of this compound within the Rhododendron genus, detailed methodologies for its extraction and quantification, and a summary of its known molecular interactions. Quantitative data are presented in structured tables, and key experimental and biological pathways are visualized to facilitate a deeper understanding for research and development applications.

Natural Occurrence and Distribution in Rhododendron

This compound has been isolated from several Rhododendron species, with its primary and most well-documented source being Rhododendron dauricum L., a traditional Chinese herb often referred to as 'Man-shan-hong'.[1][4] The leaves of this plant are particularly rich in this compound and are traditionally used for treating bronchitis and asthma.[2][4] While R. dauricum is the most cited source, this compound has also been identified in other species within the genus, highlighting the potential for broader exploration.

The concentration of this compound can vary depending on the species, the specific part of the plant, geographical location, and harvesting time. The leaves and flowers are generally considered the primary repositories of this compound.

Table 1: Documented Occurrence of this compound in Rhododendron Species

| Species | Plant Part(s) | Key Findings & Reference |

| Rhododendron dauricum L. | Leaves, Twigs | Primary source for this compound isolation; used in traditional medicine.[1][2][5] |

| Rhododendron hainanense | Aerial Parts | Seven flavanones, including this compound, were isolated and tested for antimicrobial activities.[6] |

| Rhododendron ungernii | Flowers | This compound was isolated along with five other phenolic compounds.[7] |

| Rhododendron genus (general) | Leaves, Flowers | The genus is a rich source of flavonoids and other phenolic compounds. This compound is a key bioactive constituent.[3][5][8] |

Experimental Protocols: From Plant to Pure Compound

The successful isolation and quantification of this compound are critical for research and drug development. The following sections detail the common methodologies employed.

Extraction of this compound from Plant Material

The initial step involves extracting the compound from dried and powdered plant material. The choice of solvent and method is crucial for maximizing yield and purity.

a) Sample Preparation:

-

Plant material (typically leaves or flowers) is collected, dried in the shade or a ventilated oven at a low temperature (40-60°C) to prevent degradation of thermolabile compounds.

-

The dried material is ground into a coarse powder to increase the surface area for solvent extraction.

b) Extraction Solvents:

-

Methanol/Ethanol: Alcohols are highly effective for extracting polar and moderately polar compounds like flavonoids. An 80% methanol solution is commonly used.[9]

-

Acetone: A 75% acetone/water solution has also been reported for effective extraction from Rhododendron leaves.[5]

-

Ethyl Acetate: Often used in subsequent liquid-liquid fractionation steps to separate compounds based on polarity.

c) Extraction Methods:

-

Maceration: This simple and common method involves soaking the powdered plant material in a selected solvent for an extended period (typically 3 or more days) with periodic agitation. The mixture is then filtered to separate the extract from the solid plant residue (marc).[10]

-

Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration but uses heat, which may degrade some compounds.

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and significantly reducing extraction time and solvent consumption.

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.

Isolation and Purification

Crude extracts contain a complex mixture of phytochemicals. Chromatographic techniques are essential for isolating this compound.

a) Fractionation of Crude Extract:

-

The crude extract is often concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds into different fractions. This compound, being a flavonoid, typically concentrates in the ethyl acetate fraction.

b) Column Chromatography:

-

The this compound-rich fraction is subjected to column chromatography for further purification.

-

Stationary Phases: Silica gel is commonly used for normal-phase chromatography. For reversed-phase chromatography, C18-bonded silica is employed.[7] Sephadex LH-20 is also frequently used for size-exclusion chromatography to separate flavonoids.[7]

-

Mobile Phases: A gradient elution system is typically used, starting with a non-polar solvent (like n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques for the identification and quantification of this compound.

a) High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.8 µm) is standard.[11]

-

Mobile Phase: A mixture of an aqueous solvent (often with an acid like formic acid to improve peak shape) and an organic solvent (typically methanol or acetonitrile) is used.[11][12] A common mobile phase is a 30:70 (v/v) mixture of water and methanol.[11]

-

Detection: A Diode Array Detector (DAD) or UV detector is used, with detection typically set at the maximum absorbance wavelength for this compound.

b) Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS):

-

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices like plasma.[11][12]

-

Ionization: An electrospray ionization (ESI) source, typically operated in negative ion mode, is used.[2][11]

-

Quantification: Selected Reaction Monitoring (SRM) is employed for precise quantification. For this compound, the transition of the precursor ion m/z 299 to a specific product ion (e.g., m/z 179) is monitored.[11][12]

Table 2: Summary of Analytical Parameters for this compound Quantification

| Parameter | Method | Details |

| Instrumentation | UHPLC-MS/MS | Agilent UHPLC with tandem mass spectrometer.[11] |

| Column | Agilent XDB-C18 | 2.1 × 100 mm, 1.8 µm particle size.[11] |

| Mobile Phase | Isocratic | Water and Methanol (30:70, v/v).[11] |

| Ionization Mode | ESI Negative | Electrospray Ionization.[2][11] |

| SRM Transition | This compound | m/z 299 → 179.[11][12] |

| Linear Range | In Rat Plasma | 2.88–1440 ng/mL.[11] |

Visualizing Key Pathways

To better understand the context of this compound in both its natural synthesis and its biological activity, the following diagrams illustrate key processes.

General Experimental Workflow for this compound Isolation

The following diagram outlines the logical steps from the collection of plant material to the analysis of the purified compound.

Caption: General Experimental Workflow for this compound Isolation.

Proposed General Biosynthetic Pathway of Flavanones

This compound is a flavanone. While its specific terminal biosynthetic steps in Rhododendron are not fully elucidated, it follows the general phenylpropanoid pathway that produces the core flavanone structure, naringenin, from which other flavanones are derived. Terpenoid biosynthesis pathways (MVA and MEP) produce precursors for some flavonoid modifications.[13][14]

Caption: Proposed General Biosynthetic Pathway of Flavanones.

This compound's Anti-Inflammatory Signaling Pathway

This compound exerts potent anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB pathway, which is activated by stimuli like lipopolysaccharide (LPS).

Caption: this compound's Anti-Inflammatory Signaling Pathway.

Conclusion

This compound stands out as a promising natural compound from the Rhododendron genus, with significant therapeutic potential. This guide provides a foundational framework for researchers by consolidating information on its primary natural sources and detailing robust protocols for its extraction, isolation, and quantification. The visualized workflows and pathways offer a clear perspective on both the practical laboratory processes and the compound's mechanism of action. Further research into other Rhododendron species may uncover new, abundant sources of this compound, while continued investigation into its pharmacological properties will be crucial for its development into a clinically relevant therapeutic agent.

References

- 1. The pharmacological properties and corresponding mechanisms of this compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Complete Study of this compound Metabolites Produced In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The pharmacological properties and corresponding mechanisms of this compound: a comprehensive review - ProQuest [proquest.com]

- 5. biotech-asia.org [biotech-asia.org]

- 6. Activity of Flavanones Isolated from Rhododendron hainanense against Plant Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of a sensitive UHPLC-MS/MS method for quantitative analysis of this compound in rat plasma: Application to pharmacokinetic and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

Farrerol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Farrerol , a flavanone predominantly isolated from Rhododendron dauricum L., has emerged as a compound of significant interest in the fields of pharmacology and drug development.[1][2] Its multifaceted biological activities, including potent anti-inflammatory, antioxidant, and antitumor effects, position it as a promising candidate for therapeutic applications. This technical guide provides an in-depth analysis of this compound, comparing its properties with other well-known flavonoids, detailing the experimental protocols used in its study, and visualizing its mechanisms of action through signaling pathway diagrams.

Chemical and Physical Properties

This compound, with the chemical formula C₁₇H₁₆O₅ and a molecular weight of 300.31 g/mol , belongs to the flavanone subclass of flavonoids.[1] Its structure is characterized by a C6-C3-C6 backbone, typical of flavonoids, with a saturated C-ring. The IUPAC name for this compound is (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₅ | [1] |

| Molecular Weight | 300.31 g/mol | [1] |

| CAS Number | 24211-30-1 | [1] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in DMSO, methanol, ethanol | [1] |

Comparative Analysis of Biological Activities

This compound exhibits a range of biological activities that are comparable to, and in some cases potentially superior to, other well-characterized flavonoids such as quercetin, kaempferol, and hesperetin.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key contributor to their protective effects against cellular damage. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While direct comparative studies including this compound are limited, the available data for individual compounds provide a basis for comparison.

| Flavonoid | DPPH Radical Scavenging IC₅₀ (µM) | ABTS Radical Scavenging IC₅₀ (µM) | Reference |

| This compound | Data not available | Data not available | - |

| Quercetin | 4.60 ± 0.3 | 48.0 ± 4.4 | [2] |

| 19.17 µg/mL (~63.4 µM) | - | [1] | |

| Kaempferol | 4.35 µg/mL (~15.2 µM) | 3.70 ± 0.15 µg/mL (~12.9 µM) | [3][4] |

| Hesperetin | 525.18 ± 1.02 | 489 µM | [5] |

Note: IC₅₀ values can vary between studies due to different experimental conditions. Conversion from µg/mL to µM is based on the respective molecular weights.

Anti-inflammatory Activity

This compound's anti-inflammatory effects are mediated through the inhibition of key inflammatory pathways and enzymes. A common in vitro model for assessing anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Additionally, the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory cascade, is another important measure.

| Flavonoid | NO Inhibition IC₅₀ in RAW 264.7 (µM) | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | 5-LOX Inhibition IC₅₀ (µM) | Reference |

| This compound | ~25-100 (qualitative) | Data not available | Data not available | Data not available | [2] |

| Quercetin | ~27 | Data not available | Data not available | ~7.9 ng/mL (~0.026 µM) | [6][7] |

| Kaempferol | Data not available | Data not available | Data not available | Data not available | - |

| Hesperetin | Data not available | Data not available | Data not available | Data not available | - |

Note: The IC₅₀ for this compound is an estimation based on qualitative data from a study showing significant inhibition at these concentrations.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The two most prominent pathways are the Nrf2/Keap1 antioxidant response pathway and the NF-κB inflammatory pathway.

Nrf2/Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound has been shown to activate this pathway, leading to the upregulation of downstream antioxidant enzymes.

Caption: this compound activates the Nrf2/Keap1 antioxidant pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. This compound has been demonstrated to inhibit this pathway, thereby reducing inflammation.

Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and other flavonoids.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant activity of the compound.[8][9][10]

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Prepare a series of concentrations of the test compound (e.g., this compound, quercetin) and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to separate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the blank, add 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Caption: Workflow for the DPPH radical scavenging assay.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.[11][12][13][14]

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of large amounts of NO. NO is a key inflammatory mediator. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + vehicle + LPS).

-

-

Measurement of Nitrite:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

-

Determine the IC₅₀ value.

-

Caption: Workflow for the nitric oxide inhibition assay.

Western Blot Analysis for Nrf2 and HO-1

This technique is used to detect and quantify the expression of specific proteins, such as Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), in cell lysates.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound for the desired time and concentration.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Immunofluorescence for NF-κB p65 Nuclear Translocation

This imaging technique is used to visualize the subcellular localization of the NF-κB p65 subunit, providing a qualitative and semi-quantitative measure of NF-κB activation.[15][16][17][18]

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat the cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound for the desired time.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular proteins.

-

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour in the dark.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images of the p65 (green) and nuclear (blue) staining.

-

Analyze the images to determine the extent of p65 translocation into the nucleus. This can be done qualitatively by observing the co-localization of the green and blue signals or quantitatively by measuring the fluorescence intensity in the nuclear and cytoplasmic compartments.

-

Conclusion

This compound stands out as a flavanone with significant therapeutic potential, largely attributed to its potent antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways, such as Nrf2/Keap1 and NF-κB, underscores its promise in the development of novel treatments for a variety of diseases characterized by oxidative stress and inflammation. While further research, particularly direct comparative studies with other flavonoids, is needed to fully elucidate its relative efficacy, the existing data strongly support its continued investigation as a valuable lead compound in drug discovery and development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the mechanisms and applications of this intriguing natural product.

References

- 1. nehu.ac.in [nehu.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. DPPH Radical Scavenging Activity of Kaempferol | Scientific.Net [scientific.net]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro [mdpi.com]

- 6. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]

- 16. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

Farrerol: A Comprehensive Technical Review of its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farrerol is a flavanone, a type of flavonoid, predominantly isolated from the leaves of Rhododendron dauricum L., a traditional Chinese herb.[1][2] Emerging scientific evidence has highlighted its diverse pharmacological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth review of the core pharmacological properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects across various in vitro and in vivo models.[2][3] Its mechanism of action primarily involves the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.[3][4]

Quantitative Data: Anti-inflammatory Effects

| Model System | Treatment/Stimulus | This compound Concentration/Dose | Measured Parameter | Result | Reference |

| LPS-stimulated RAW264.7 cells | Lipopolysaccharide (LPS) | 10, 20, 40 µM | IL-1β, IL-6, TNF-α production | Dose-dependent reduction | [5] |

| LPS-stimulated RAW264.7 cells | Lipopolysaccharide (LPS) | 10, 20, 40 µM | COX-2, iNOS mRNA expression | Significant decrease | [5] |

| TNBS-induced colitis in mice | 2,4,6-trinitrobenzene sulfonic acid (TNBS) | 20, 40 mg/kg/day (oral) | Clinical scores, colon length | Significant improvement | [3] |

| IL-1β-stimulated human osteoarthritis chondrocytes | Interleukin-1β (IL-1β) | Not specified | NO and PGE2 production | Significant inhibition | [2] |

| LPS-induced mastitis in mice | Lipopolysaccharide (LPS) | Not specified | MPO activity, pro-inflammatory mediators | Attenuation | [2] |

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages [5]

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the cell culture medium to induce an inflammatory response.

-

Cytokine Measurement (ELISA): After 24 hours of incubation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Gene Expression Analysis (qRT-PCR): After 6 hours of LPS stimulation, total RNA is extracted from the cells using TRIzol reagent. cDNA is synthesized, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inflammatory genes like COX-2 and iNOS. Gene expression is normalized to a housekeeping gene such as β-actin.

-

Western Blot Analysis: After 12 hours of LPS stimulation, total protein is extracted. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against COX-2, iNOS, phosphorylated and total forms of AKT, ERK1/2, JNK1/2, and NF-κB p65. Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay using TNBS-Induced Colitis Model in Mice [3]

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are used. Colitis is induced by intrarectal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) dissolved in 50% ethanol.

-

Drug Administration: this compound (e.g., 20 and 40 mg/kg) is administered orally once daily for a specified period (e.g., 7 days) starting from the day of TNBS instillation.

-

Assessment of Colitis Severity:

-

Body Weight and Clinical Score: Body weight, stool consistency, and presence of blood in the feces are monitored daily to calculate a clinical disease activity score.

-

Colon Length: At the end of the experiment, mice are euthanized, and the entire colon is excised and its length is measured.

-

-

Histological Analysis: A segment of the distal colon is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

-

Cytokine Analysis: Colon tissue homogenates are prepared to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.

Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the NF-κB and MAPK pathways.

Antioxidant Properties

This compound demonstrates potent antioxidant activity by scavenging free radicals and enhancing the endogenous antioxidant defense system, primarily through the activation of the Nrf2 signaling pathway.[6][7][8]

Quantitative Data: Antioxidant Effects

| Model System | Treatment/Stimulus | This compound Concentration/Dose | Measured Parameter | Result | Reference |

| H₂O₂-induced ARPE-19 cells | Hydrogen Peroxide (H₂O₂) | 5, 10, 20 mg/L | Intracellular ROS, MDA | Significant decrease | [7] |

| H₂O₂-induced ARPE-19 cells | Hydrogen Peroxide (H₂O₂) | 5, 10, 20 mg/L | GSH, SOD levels | Significant increase | [7] |

| HIE model in neonatal rats | Hypoxic-Ischemic Encephalopathy | 40 mg/kg | GSH-Px, SOD levels in brain tissue | Significant increase | [6] |

| HIE model in neonatal rats | Hypoxic-Ischemic Encephalopathy | 40 mg/kg | MDA, ROS levels in brain tissue | Significant decrease | [6] |

| UUO model in mice | Unilateral Ureteral Obstruction | 20 mg/kg/day (i.p.) | 4-hydroxynonenal, MDA levels in kidney | Alleviated | [9] |

Experimental Protocols

In Vitro Antioxidant Assay in ARPE-19 Cells [7][8]

-

Cell Culture: Human retinal pigment epithelial (ARPE-19) cells are maintained in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with this compound (e.g., 5, 10, 20 mg/L) for 24 hours.

-

Oxidative Stress Induction: Hydrogen peroxide (H₂O₂) at a suitable concentration (e.g., 200 µM) is added to the cells for a specific duration to induce oxidative damage.

-

Measurement of Intracellular ROS: Intracellular reactive oxygen species (ROS) levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Lipid Peroxidation Assay (MDA): The level of malondialdehyde (MDA), a marker of lipid peroxidation, is determined using a thiobarbituric acid reactive substances (TBARS) assay kit.

-

Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD) and the levels of glutathione (GSH) are measured using commercially available assay kits.

-

Western Blot Analysis: Protein levels of Nrf2 in nuclear and cytoplasmic fractions, as well as total protein levels of HO-1, NQO1, and GCLM are determined by Western blotting.

In Vivo Antioxidant Assay in a Hypoxic-Ischemic Encephalopathy (HIE) Rat Model [6]

-

Animal Model: Neonatal Sprague-Dawley rats (7 days old) are subjected to unilateral common carotid artery ligation followed by exposure to a hypoxic environment (8% oxygen) to induce HIE.

-

Drug Administration: this compound (e.g., 40 mg/kg) is administered intraperitoneally.

-

Tissue Preparation: After a specific time, the brain tissues are collected.

-

Biochemical Analysis: The brain tissues are homogenized, and the supernatant is used to measure the activities of glutathione peroxidase (GSH-Px) and SOD, and the levels of MDA and ROS using respective assay kits.

-

Western Blot Analysis: Protein expression of Nrf2, HO-1, SLC7A11, and GPX4 in the brain tissue is analyzed by Western blotting.

Signaling Pathways

The antioxidant effects of this compound are largely mediated by the activation of the Nrf2-ARE signaling pathway.

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from various insults, including oxidative stress and inflammation-induced damage.[6][10]

Quantitative Data: Neuroprotective Effects

| Model System | Treatment/Stimulus | This compound Dose | Measured Parameter | Result | Reference |

| HIE model in neonatal rats | Hypoxic-Ischemic Encephalopathy | 40 mg/kg | Infarct volume, brain water content | Significantly reduced | [6] |

| LPS-induced Parkinson's disease model in rats | Lipopolysaccharide (LPS) | Not specified | Motor deficits, microglial activation | Markedly improved | [10] |

| Glutamate-induced HT22 cells | Glutamate | Not specified | ROS expression, apoptosis | Inhibited | [11] |

Experimental Protocols

In Vivo Neuroprotection Assay in a Rat Model of Parkinson's Disease [10]

-

Animal Model: Parkinson's disease (PD) is induced in rats by stereotaxic injection of lipopolysaccharide (LPS) into the substantia nigra.

-

Drug Administration: this compound is administered to the rats, typically via intraperitoneal injection, prior to or after the LPS injection.

-

Behavioral Testing: Motor function is assessed using tests such as the rotarod test and the apomorphine-induced rotation test.

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and for Iba-1 to assess microglial activation.

-

Neurochemical Analysis: Levels of dopamine and its metabolites in the striatum are measured by high-performance liquid chromatography (HPLC).

Signaling Pathways

The neuroprotective effects of this compound involve the modulation of multiple signaling pathways, including the PI3K/Akt and NF-κB pathways.

Cardiovascular Protective Effects

This compound exhibits protective effects on the cardiovascular system, including inhibiting cardiac remodeling and protecting against myocardial ischemia/reperfusion injury.[1][12]

Quantitative Data: Cardiovascular Effects

| Model System | Treatment/Stimulus | This compound Dose | Measured Parameter | Result | Reference |

| Ang II-induced cardiac remodeling in mice | Angiotensin II (Ang II) | Not specified | Heart weight to tibia length ratio | Decreased | [1] |

| Myocardial I/R in mice | Ischemia/Reperfusion | Not specified | CK-MB, LDH, Troponin-1 levels | Decreased | [12] |

| Diabetic cardiomyopathy in mice | High-fat diet + STZ | 10, 40 mg/kg/day (oral) | Cardiac function, myocardial fibrosis | Improved | [13] |

Experimental Protocols

In Vivo Cardiac Remodeling Model in Mice [1]

-

Animal Model: Cardiac remodeling is induced in mice by continuous infusion of Angiotensin II (Ang II) via osmotic mini-pumps.

-

Drug Administration: this compound is administered concurrently, for example, through intraperitoneal injections.

-

Echocardiography: Cardiac function is assessed by echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).

-

Histological Analysis: Heart tissues are stained with Masson's trichrome or Picrosirius red to evaluate cardiac fibrosis and with Wheat Germ Agglutinin (WGA) to measure cardiomyocyte cross-sectional area.

-

Molecular Analysis: Western blotting and qPCR are used to analyze the expression of markers for hypertrophy (e.g., ANP, BNP), fibrosis (e.g., collagen I, fibronectin), and inflammation in heart tissue.

Signaling Pathways

This compound's cardiovascular protective effects are associated with the modulation of pathways like PI3K/Akt/mTOR and MAPK.

Anti-cancer Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.[14][15][16]

Quantitative Data: Anti-cancer Effects

| Cell Line | This compound Concentration | Effect | IC50 Value | Reference |

| SKOV3 (Ovarian cancer) | 40, 80, 160 µM | Decreased cell viability, G2/M arrest, apoptosis | Not specified | [14][16] |

| Lung adenocarcinoma cells | Not specified | Reduced cell viability, apoptosis, G0/G1 arrest | Not specified | [15] |

| HT-29 (Colon cancer) | Not specified | Antiproliferative | Not specified | [17] |

| CYP1A2 (inhibition) | Not specified | Potent inhibition | 0.588 µmol/L for (+)-farrerol | [17] |

Experimental Protocols

In Vitro Anti-cancer Assay in SKOV3 Cells [14][18]

-

Cell Culture: SKOV3 human ovarian cancer cells are cultured in RPMI-1640 medium supplemented with 10% FBS.

-

Cell Viability Assay (MTT): Cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 40, 80, 160 µM) for 24 and 48 hours. Cell viability is assessed using the MTT assay.

-

Cell Cycle Analysis: Cells are treated with this compound, harvested, fixed in ethanol, and stained with propidium iodide (PI). The cell cycle distribution is analyzed by flow cytometry.

-

Apoptosis Assay (Annexin V/PI): Apoptosis is quantified by staining the cells with Annexin V-FITC and PI, followed by flow cytometry analysis.

-

Western Blot Analysis: The expression levels of proteins involved in the cell cycle (e.g., CDKs, cyclins) and apoptosis (e.g., Caspase-3, PARP, Bcl-2 family proteins) are determined by Western blotting.

In Vivo Xenograft Mouse Model [15]

-

Animal Model: Nude mice are subcutaneously injected with human lung adenocarcinoma cells to establish a xenograft tumor model.

-

Drug Administration: Once the tumors reach a certain volume, mice are treated with this compound (e.g., via intraperitoneal injection).

-

Tumor Growth Measurement: Tumor volume is measured regularly with calipers.

-

Immunohistochemistry: At the end of the study, tumors are excised, and the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) is analyzed by immunohistochemistry.

Signaling Pathways

The anti-cancer effects of this compound are mediated through the activation of apoptotic pathways, often involving the MAPK signaling cascade.

Conclusion

This compound exhibits a wide spectrum of pharmacological properties with significant therapeutic potential. Its anti-inflammatory, antioxidant, neuroprotective, cardiovascular protective, and anti-cancer effects are supported by a growing body of preclinical evidence. The underlying mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, Nrf2, PI3K/Akt, and MAPK. The data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future studies should focus on its pharmacokinetic and toxicological profiles, as well as its efficacy in more complex disease models, to pave the way for potential clinical translation.

References

- 1. This compound prevents Angiotensin II-induced cardiac remodeling in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacological properties and corresponding mechanisms of this compound: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Alleviates Hypoxic-Ischemic Encephalopathy by Inhibiting Ferroptosis in Neonatal Rats via the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Enhances Nrf2-Mediated Defense Mechanisms against Hydrogen Peroxide-Induced Oxidative Damage in Human Retinal Pigment Epithelial Cells by Activating Akt and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Enhances Nrf2-Mediated Defense Mechanisms against Hydrogen Peroxide-Induced Oxidative Damage in Human Retinal Pigment Epithelial Cells by Activating Akt and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant, Anti-Apoptotic, and Anti-Inflammatory Effects of this compound in a Mouse Model of Obstructive Uropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound protects dopaminergic neurons in a rat model of lipopolysaccharide-induced Parkinson's disease by suppressing the activation of the AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound attenuates glutamate-induced apoptosis in HT22 cells via the Nrf2/heme oxygenase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Alleviates Myocardial Ischemia/Reperfusion Injury by Targeting Macrophages and NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound ameliorates diabetic cardiomyopathy by inhibiting ferroptosis via miR-29b-3p/SIRT1 signaling pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Induces Cancer Cell Death via ERK Activation in SKOV3 Cells and Attenuates TNF-α-Mediated Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound exhibits inhibitory effects on lung adenocarcinoma cells by activating the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Induces Cancer Cell Death via ERK Activation in SKOV3 Cells and Attenuates TNF-α-Mediated Lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

Farrerol: A Comprehensive Technical Overview of its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farrerol, a natural flavanone predominantly isolated from Rhododendron species, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities and therapeutic potential of this compound. It summarizes key quantitative data, details experimental methodologies for its evaluation, and visualizes the intricate signaling pathways it modulates. This compound exhibits a remarkable range of effects, including potent antioxidant, anti-inflammatory, neuroprotective, cardiovascular-protective, and anticancer activities. These effects are attributed to its ability to modulate critical cellular signaling pathways such as the Nrf2/ARE, NF-κB, PI3K/Akt/mTOR, and MAPK pathways. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.

Introduction

This compound, a dihydroflavonoid, is a key bioactive constituent of various traditional herbal medicines.[1] Its chemical structure, characterized by a flavanone backbone, underpins its diverse biological activities. Extensive preclinical research, both in vitro and in vivo, has demonstrated this compound's potential in mitigating a wide array of pathological conditions. This guide synthesizes the current understanding of this compound's pharmacological profile, focusing on its molecular mechanisms of action and providing a foundation for future translational research.

Biological Activities and Therapeutic Potential

This compound's therapeutic potential spans multiple disease areas, primarily driven by its potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

This compound is a robust antioxidant, effectively scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. Its primary mechanism of antioxidant action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[2][3]

Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammation.[4] this compound inhibits the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[1][4]

Neuroprotective Effects

This compound demonstrates considerable promise in the treatment of neurodegenerative diseases and acute brain injury. Its neuroprotective effects are attributed to its ability to mitigate oxidative stress and neuroinflammation in neuronal cells. In models of glutamate-induced excitotoxicity, this compound has been shown to protect neuronal cells by activating the Nrf2/HO-1 pathway.[5]

Cardiovascular Protection

This compound exhibits multifaceted protective effects on the cardiovascular system. It promotes vasodilation, reduces oxidative stress in endothelial cells, and inhibits the proliferation of vascular smooth muscle cells.[6] One of the key mechanisms underlying its vasorelaxant effect is the reduction of intracellular calcium concentration in vascular smooth muscle cells.[6]

Anticancer Properties

Emerging evidence suggests that this compound possesses anticancer activity against various cancer cell lines. It can induce apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway.[7]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound.

| Biological Activity | Assay/Model | Cell Line/Animal Model | Parameter | Value | Reference |

| Vasodilation | KCl-induced contraction | Rat aortic rings | EC50 | 14.02 μM | [6] |

| Phenylephrine-induced contraction | Rat aortic rings | EC50 | 35.94 μM | [6] | |

| Anti-inflammatory | LPS-induced NO production | RAW 264.7 macrophages | IC50 | Not explicitly stated, but significant inhibition observed. | [1] |

| Anticancer | Cell Viability | SKOV3 ovarian cancer cells | IC50 | Not explicitly stated, but dose-dependent decrease observed. | [7] |

Note: The available literature often reports significant effects without explicitly stating IC50 or EC50 values. Further targeted studies are required to establish a more comprehensive quantitative profile.

Signaling Pathways Modulated by this compound

This compound's diverse biological activities are a consequence of its interaction with multiple intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways modulated by this compound.

Nrf2/ARE Signaling Pathway

Caption: this compound activates the Nrf2/ARE pathway.

NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

Caption: this compound modulates the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the biological activities of this compound.

In Vitro Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

General Protocol: A methanolic solution of DPPH is mixed with various concentrations of this compound. The absorbance is measured at ~517 nm after a specific incubation period (e.g., 30 minutes) in the dark. The percentage of radical scavenging activity is calculated relative to a control without the antioxidant.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Principle: Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), leading to a decrease in its characteristic blue-green color, which is monitored spectrophotometrically.

-

General Protocol: The ABTS•+ solution is generated by reacting ABTS with potassium persulfate. This solution is then diluted to a specific absorbance at ~734 nm. Various concentrations of this compound are added, and the decrease in absorbance is measured after a defined incubation time (e.g., 6 minutes).

-

-

Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:

-

Principle: Measures the inhibition of nitric oxide production, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO is indirectly quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

General Protocol: RAW 264.7 cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a longer period (e.g., 24 hours). The cell supernatant is then collected, and the nitrite concentration is determined by adding Griess reagent and measuring the absorbance at ~540 nm.

-

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: A colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

General Protocol: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours). An MTT solution is then added to each well and incubated for a few hours. The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is read at ~570 nm.

-

-

Principle: A technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to visualize the protein of interest.

-

General Protocol for Pathway Analysis:

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, Nrf2, p65).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

In Vivo Models

-

Animal Models:

-

Rodent Models of Inflammation: Mice or rats are often used. Inflammation can be induced by agents like lipopolysaccharide (LPS) or carrageenan. This compound is typically administered orally or intraperitoneally at doses ranging from 20-50 mg/kg.[8]

-

Models of Neurodegeneration: Models such as glutamate-induced excitotoxicity or LPS-induced neuroinflammation in rodents are utilized.

-

Models of Cardiovascular Disease: Models of hypertension, atherosclerosis, or myocardial ischemia-reperfusion injury in rodents are employed.

-

-

General Experimental Workflow for an In Vivo Study:

Caption: General workflow for an in vivo study.

Conclusion and Future Directions

This compound is a promising natural compound with a broad spectrum of biological activities and significant therapeutic potential. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cell survival makes it a compelling candidate for the development of novel therapeutics for a range of diseases. While preclinical studies have provided a strong foundation, further research is warranted. Future investigations should focus on:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish optimal dosing regimens.

-

Elucidation of Molecular Targets: To identify the direct molecular targets of this compound to better understand its mechanisms of action.

-

Clinical Trials: To evaluate the safety and efficacy of this compound in human subjects for specific disease indications.

-

Development of Novel Formulations: To improve its bioavailability and targeted delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Ameliorates APAP-induced Hepatotoxicity via Activation of Nrf2 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Enhances Nrf2-Mediated Defense Mechanisms against Hydrogen Peroxide-Induced Oxidative Damage in Human Retinal Pigment Epithelial Cells by Activating Akt and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Directly Targets GSK-3β to Activate Nrf2-ARE Pathway and Protect EA.hy926 Cells against Oxidative Stress-Induced Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound attenuates glutamate-induced apoptosis in HT22 cells via the Nrf2/heme oxygenase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound Induces Cancer Cell Death via ERK Activation in SKOV3 Cells and Attenuates TNF-α-Mediated Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselectivity of In Vivo Processes and Bioactivity of this compound Enantiomers [mdpi.com]

The Enduring Legacy of Farrerol: From Traditional Chinese Medicine to Modern Pharmacology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Farrerol, a flavanone found in the leaves of Rhododendron dauricum L., has a rich history of use in Traditional Chinese Medicine (TCM). Known as "Man Shan Hong" (满山红), this herb has been traditionally utilized for centuries to treat respiratory ailments, primarily for its potent antitussive and expectorant properties. This technical guide delves into the historical context of this compound's use in TCM, bridging the gap between its traditional applications and modern pharmacological discoveries. We will explore the scientific evidence that substantiates its historical use, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential.

Historical Use in Traditional Chinese Medicine

In the paradigm of Traditional Chinese Medicine, "Man Shan Hong" is categorized as an herb that can relieve cough and dispel phlegm.[1][2] Its properties are described as pungent, bitter, and cold, and it is associated with the Lung and Spleen meridians.[2][3] For centuries, TCM practitioners have prescribed decoctions or wine-soaked preparations of Rhododendron dauricum leaves to treat conditions characterized by cough and excessive phlegm, such as acute and chronic bronchitis, and asthma.[2][4] Beyond its primary respiratory applications, "Man Shan Hong" has also been traditionally used to address fever, sore throat, and even hypertension.[4]

The traditional understanding of "phlegm" in TCM is broader than the Western concept of mucus, encompassing accumulations or blockages that can contribute to a variety of ailments, including tumors and swellings.[1] This perspective hints at the anti-inflammatory and anti-proliferative properties of its active constituents, which modern research is now beginning to uncover.

Quantitative Analysis of this compound and its Bioactivities

Modern analytical techniques have allowed for the quantification of this compound in Rhododendron dauricum and the determination of its efficacy in various experimental models. The following tables summarize key quantitative data from various studies, providing a comparative overview of its concentration in the source plant and its biological activities.

| Plant Part | Extraction Method | Analytical Method | This compound Content | Reference |

| Leaves | Ultrasonic Extraction | HPLC | 0.9356 mg/g | [1] |

Table 1: Quantification of this compound in Rhododendron dauricum

| Cell Line/Enzyme | Bioactivity | IC50 Value | Reference |

| Human Gastric Cancer SGC-7901 cells | Cytotoxicity | 40.4 µmol/L | [5] |

| CYP1A2 | Inhibition | 0.588 µmol/L ((+)-farrerol) | [6] |